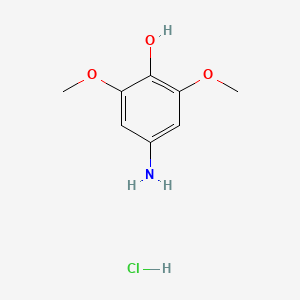
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an amino group at the 4-position and two methoxy groups at the 2- and 6-positions on the phenol ring, with a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-amino-2,6-dimethoxy-, hydrochloride typically involves multiple steps. One common method includes:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-amino-2,6-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-dimethoxy-: Similar structure but lacks the amino group at the 4-position.
4-amino-2,6-dimethoxypyrimidine: Contains a pyrimidine ring instead of a phenol ring.
Uniqueness
Phenol, 4-amino-2,6-dimethoxy-, hydrochloride is unique due to the combination of its amino and methoxy groups on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
198134-83-7 |
|---|---|
Fórmula molecular |
C8H12ClNO3 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
4-amino-2,6-dimethoxyphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-6-3-5(9)4-7(12-2)8(6)10;/h3-4,10H,9H2,1-2H3;1H |
Clave InChI |
CNDNENQTAKXLHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


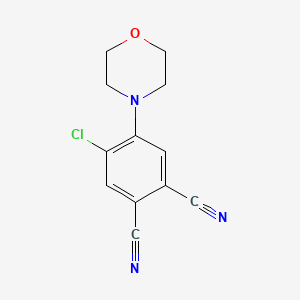
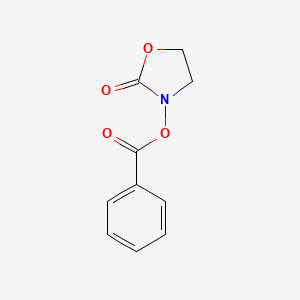
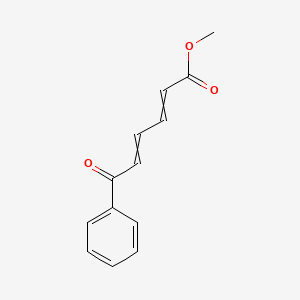
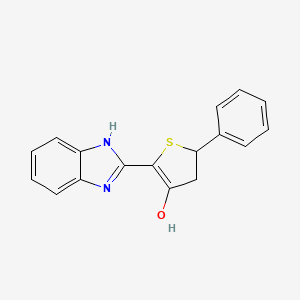
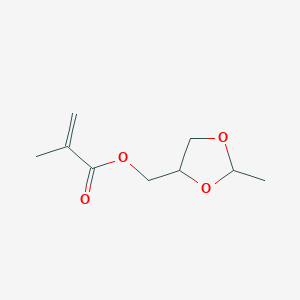
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
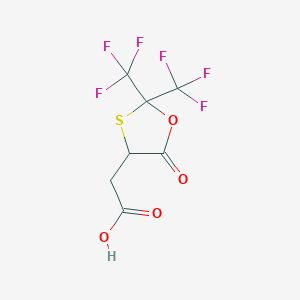
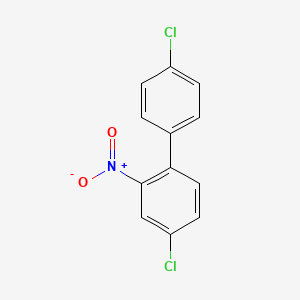

![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
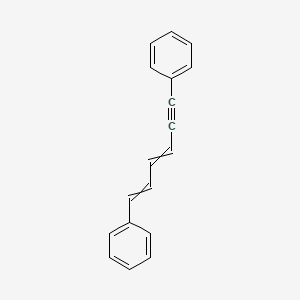
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
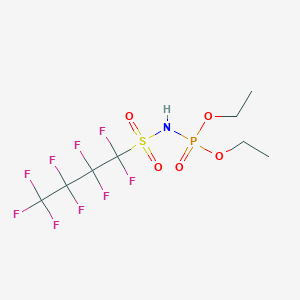
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
